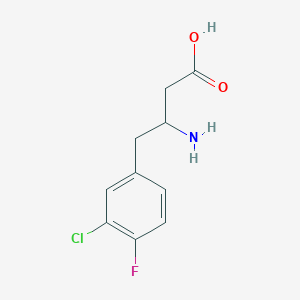

3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid

Beschreibung

3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid is a β-amino acid derivative featuring a butyric acid backbone substituted with an amino group at position 3 and a 3-chloro-4-fluorophenyl group at position 4. These compounds are characterized by their chiral centers (commonly (S)- or (R)-configurations) and halogenated aromatic substituents, which influence their physicochemical properties and biological interactions .

The compound’s synthesis typically involves enantioselective methods, such as the Arndt-Eistert homologation or resolution of amino acid precursors, followed by halogenation or functional group protection (e.g., Boc or Fmoc groups) . Applications span drug development, particularly in neurological disorders and cancer therapeutics, where halogenated aromatic groups enhance target binding affinity .

Eigenschaften

Molekularformel |

C10H11ClFNO2 |

|---|---|

Molekulargewicht |

231.65 g/mol |

IUPAC-Name |

3-amino-4-(3-chloro-4-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H11ClFNO2/c11-8-4-6(1-2-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |

InChI-Schlüssel |

RKICFVYCMHSSCD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Amino-4-(3-Chlor-4-fluorphenyl)buttersäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Verwendung der Suzuki-Miyaura-Kupplung zur Bildung des Phenylrings . Diese Reaktion beinhaltet die Kupplung eines Arylhalogenids mit einer Organoboranverbindung in Gegenwart eines Palladiumkatalysators. Das resultierende Zwischenprodukt wird dann weiteren Reaktionen unterzogen, um die Amino- und Buttersäuregruppen einzuführen.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie einbeziehen, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Amino-4-(3-Chlor-4-fluorphenyl)buttersäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitro- oder Iminoderivate zu bilden.

Reduktion: Die Carbonylgruppe in der Buttersäureeinheit kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Chlor- und Fluoratome am Phenylring können durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise eingesetzt.

Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3) verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Aminogruppe zu Nitroderivaten führen, während die Reduktion der Carbonylgruppe zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Amino-4-(3-Chlor-4-fluorphenyl)buttersäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, während der halogenierte Phenylring an hydrophoben Wechselwirkungen beteiligt sein kann. Diese Wechselwirkungen können die Bindungsaffinität und Spezifität der Verbindung gegenüber ihren Zielstrukturen beeinflussen.

Molekulare Zielstrukturen und -wege:

Enzyme: Die Verbindung kann bestimmte Enzyme hemmen oder aktivieren, indem sie an ihre aktiven Zentren bindet.

Rezeptoren: Sie kann mit Zelloberflächenrezeptoren interagieren und Signaltransduktionswege modulieren.

Transporter: Die Verbindung kann die Funktion von Membrantransportern beeinflussen und den Transport von Ionen und Molekülen über Zellmembranen verändern.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(3-chloro-4-fluorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the halogenated phenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

Transporters: The compound may affect the function of membrane transporters, altering the transport of ions and molecules across cell membranes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen Position : 3-Chloro and 4-fluoro substituents (as in the target compound) likely confer balanced lipophilicity and electronic effects, enhancing membrane permeability and target engagement compared to single-halogen analogs .

- Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability, while chlorine’s larger atomic size may enhance hydrophobic interactions in binding pockets .

- Protecting Groups: Boc or Fmoc protection (e.g., Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid) increases stability during synthesis but reduces solubility in aqueous media .

Stereochemical and Structural Influences

- Enantiomeric Activity: (S)-enantiomers (e.g., (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride) often exhibit higher biological activity in peptide-based therapeutics compared to (R)-forms, likely due to stereospecific enzyme interactions .

- Backbone Modifications: Compounds like 3-Amino-4-(2,6-dichlorophenyl)butyric acid (SY224988) demonstrate that para-substitutions on the phenyl ring reduce steric hindrance, favoring binding to planar protein surfaces .

Biologische Aktivität

3-Amino-4-(3-chloro-4-fluorophenyl)butyric acid (often abbreviated as 3-AFBA) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic implications, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C10H12ClFNO2

- Molecular Weight : 233.67 g/mol

- CAS Number : 1858241-03-8

The compound features a butyric acid backbone with an amino group at the third position and a substituted aromatic ring containing chlorine and fluorine atoms. These substitutions are believed to enhance the compound's reactivity and biological activity.

3-AFBA primarily acts as a GABA_B receptor agonist , mimicking the neurotransmitter gamma-aminobutyric acid (GABA). This interaction leads to several downstream effects:

- Inhibition of Neuronal Excitability : Activation of GABA_B receptors decreases neuronal excitability, which can result in sedation, anxiolysis, and muscle relaxation.

- Modulation of Biochemical Pathways : The compound influences various signaling pathways, notably through the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate (cAMP) levels, critical for neuronal signaling.

Biological Effects

Research indicates that 3-AFBA exhibits several significant biological effects:

- Anxiolytic Properties : Studies show that at low doses, 3-AFBA can reduce anxiety without significant adverse effects, suggesting its potential use in treating anxiety disorders.

- Cognitive Enhancement : Preliminary findings indicate the compound may enhance cognitive functions, making it a candidate for further exploration in neuropharmacology.

Summary of Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated anxiolytic effects in animal models at low doses. |

| Study B | Showed cognitive enhancement in memory tasks with minimal side effects. |

| Study C | Indicated potential neuroprotective properties through gene expression modulation. |

Case Studies

-

Animal Model Study :

- In a controlled study using rodents, administration of 3-AFBA resulted in a significant decrease in anxiety-related behaviors as measured by the elevated plus maze test. The effective dose was determined to be around 5 mg/kg.

-

Cognitive Function Assessment :

- A series of tests assessing memory retention showed that subjects treated with 3-AFBA performed better than controls, indicating its potential as a cognitive enhancer.

Metabolic Pathways

The metabolic profile of 3-AFBA suggests minimal metabolism in the liver, with most of the compound excreted unchanged in urine. This characteristic may contribute to its prolonged biological activity and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.